![molecular formula C19H41NO2Sn B12561790 Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester CAS No. 150691-44-4](/img/structure/B12561790.png)
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the family of carbamates. This compound is characterized by the presence of a carbamic acid ester functional group, which is bonded to a methyl group substituted with a tributylstannyl moiety and a 1,1-dimethylethyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable carbamic acid derivative with a tributylstannyl methyl reagent under controlled conditions. One common method involves the use of a stannylation reaction, where a tributylstannyl group is introduced to the carbamic acid derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium, platinum, and other transition metal catalysts are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides and carbonyl compounds, while reduction may produce alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in stannylation reactions and the preparation of other carbamate derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of stable complexes with various substrates, enhancing the reactivity and selectivity of the compound. The ester functional group can undergo hydrolysis and other transformations, leading to the formation of active intermediates that participate in various biochemical and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with similar functional groups but lacking the tributylstannyl moiety.
Carbamic acid, phenyl-, 1-methylethyl ester: Another carbamate with a phenyl group instead of the tributylstannyl group.
Carbamic acid, (trimethylsilyl)-, 1,1-dimethylethyl ester: A related compound with a trimethylsilyl group instead of the tributylstannyl group.
Uniqueness
The presence of the tributylstannyl group in carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester imparts unique reactivity and properties to the compound. This makes it particularly valuable in stannylation reactions and other applications where the stability and reactivity of the stannyl group are advantageous.
Propiedades
Número CAS |
150691-44-4 |
|---|---|
Fórmula molecular |
C19H41NO2Sn |
Peso molecular |
434.2 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C7H14NO2.3C4H9.Sn/c1-7(2,3)10-6(9)8(4)5;3*1-3-4-2;/h4H2,1-3,5H3;3*1,3-4H2,2H3; |
Clave InChI |
CSJLLZKPXWQZGC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
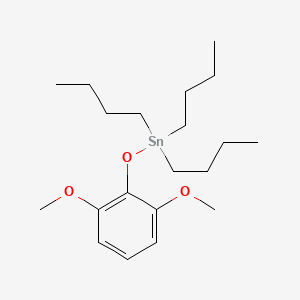

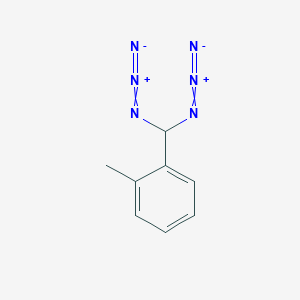
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
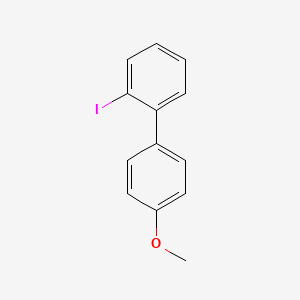
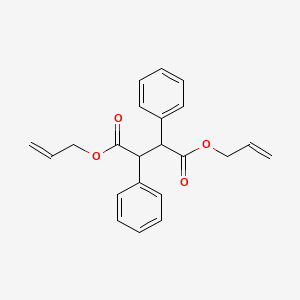
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)

![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
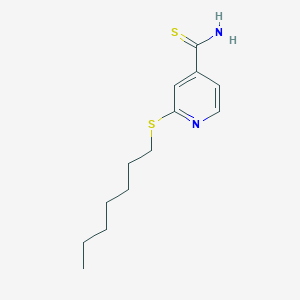
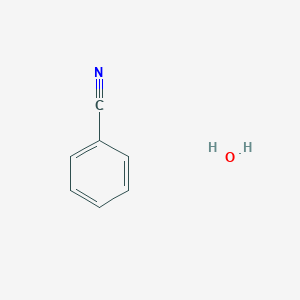
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
